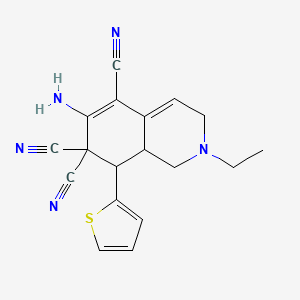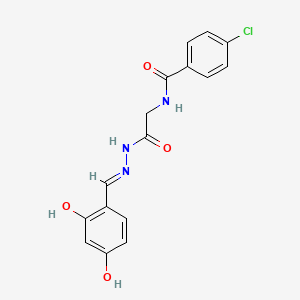methanone](/img/structure/B11555372.png)
[1,2-Bis(ethylsulfonyl)-8-methylindolizin-3-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE: is a synthetic organic compound belonging to the indolizine family. This compound is characterized by its unique structure, which includes a benzoyl group, two ethanesulfonyl groups, and a methyl group attached to an indolizine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indolizine core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of Ethanesulfonyl Groups: The ethanesulfonyl groups can be added through sulfonation reactions using ethanesulfonyl chloride and a base such as pyridine.
Methylation: The final step involves the methylation of the indolizine core, which can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol derivative.
Substitution: The ethanesulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Substituted indolizine derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential therapeutic applications includes exploring its role as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: In industrial applications, the compound can be used in the development of specialty chemicals, including dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and ethanesulfonyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity. The methyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-BENZOYL-1,2-BIS(METHANESULFONYL)-8-METHYLINDOLIZINE
- 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-7-METHYLINDOLIZINE
- 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-ETHYLINDOLIZINE
Uniqueness: 3-BENZOYL-1,2-BIS(ETHANESULFONYL)-8-METHYLINDOLIZINE stands out due to the specific positioning of its functional groups, which can significantly impact its chemical reactivity and biological activity. The combination of benzoyl, ethanesulfonyl, and methyl groups in this particular arrangement provides unique properties that are not observed in closely related compounds.
Properties
Molecular Formula |
C20H21NO5S2 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
[1,2-bis(ethylsulfonyl)-8-methylindolizin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H21NO5S2/c1-4-27(23,24)19-16-14(3)10-9-13-21(16)17(20(19)28(25,26)5-2)18(22)15-11-7-6-8-12-15/h6-13H,4-5H2,1-3H3 |
InChI Key |
RIOQZVBRESRXHF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CC)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555294.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-ethylphenyl)butanamide](/img/structure/B11555295.png)
![3-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11555302.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[4-(pentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11555305.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2,4-dibromophenyl)amino]acetohydrazide](/img/structure/B11555308.png)
![N-(4-chlorophenyl)-3-[(3-chlorophenyl)methoxy]benzamide](/img/structure/B11555316.png)
![1-[4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)phenyl]ethanone](/img/structure/B11555322.png)
![N-[(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11555332.png)
![4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11555334.png)
![4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11555335.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11555338.png)
![2-bromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl furan-2-carboxylate](/img/structure/B11555342.png)


